4-Benzoylphenylboronic acid

Übersicht

Beschreibung

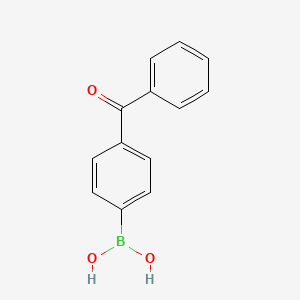

4-Benzoylphenylboronic acid, also known as 4-(Phenylcarbonyl)phenylboronic acid, is an organic compound with the chemical formula C13H11BO3. This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Benzoylphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of boronic acid synthesis apply. Industrial production often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium complexes may be used to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzoylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Oxidation: 4-Benzoylphenol.

Reduction: 4-Benzoylphenylmethanol.

Substitution: Various biaryl compounds depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development and Targeting

4-Benzoylphenylboronic acid is utilized in the development of drugs that target specific biological pathways. One notable application is in the inhibition of enzymes involved in metabolic pathways. For instance, research has demonstrated that derivatives of this compound can effectively inhibit the activity of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (MtDXR), which is crucial for the biosynthesis of isoprenoids in bacteria. The compound exhibited an IC50 value comparable to other potent inhibitors, showcasing its potential as a lead compound in antibiotic development .

Biosensors

The unique ability of boronic acids to form reversible complexes with diols and sugars allows this compound to be employed in biosensor technology. These sensors can detect glucose levels in blood, making them useful for diabetes management. The interaction between boronic acids and carbohydrates facilitates the design of glucose-responsive materials that can release insulin based on blood sugar levels .

Chemical Biology

Reversible Click Chemistry

The compound plays a significant role in dynamic click chemistry, particularly through its ability to form iminoboronate complexes. This property has been exploited for creating bioconjugates that can be used in targeted drug delivery systems. The reversible nature of these interactions allows for controlled release mechanisms, enhancing therapeutic efficacy while minimizing side effects .

Materials Science

Polymeric Nanomaterials

Recent advancements have highlighted the use of phenylboronic acid-decorated polymeric nanomaterials for biomedical applications. These materials leverage the multivalent interactions facilitated by boronic acids to enhance drug delivery systems and improve targeting capabilities towards cancer cells. Studies have shown that nanoparticles decorated with this compound exhibit increased internalization by tumor cells compared to non-decorated counterparts, indicating their potential for targeted cancer therapies .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Benzoylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and block their activity. The boronic acid group interacts with hydroxyl groups on the enzyme, forming a stable complex that inhibits enzyme function .

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the benzoyl group, making it less versatile in certain reactions.

4-Formylphenylboronic acid: Contains a formyl group instead of a benzoyl group, leading to different reactivity.

4-Carboxyphenylboronic acid: Contains a carboxyl group, which affects its solubility and reactivity.

Uniqueness: 4-Benzoylphenylboronic acid is unique due to its benzoyl group, which enhances its reactivity in cross-coupling reactions and its potential as an enzyme inhibitor. This makes it a valuable compound in both synthetic chemistry and biomedical research .

Biologische Aktivität

4-Benzoylphenylboronic acid (BPBA) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of BPBA, including its antimicrobial effects, potential therapeutic applications, and relevant case studies.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable compound in various biochemical applications, particularly in the modulation of enzyme activity and as a tool in proteomics research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of BPBA, particularly against various pathogenic microorganisms. One notable study demonstrated that derivatives of boronic acids, including BPBA, exhibited significant antimicrobial activity against strains such as Staphylococcus aureus, Candida albicans, and Escherichia coli. The minimal inhibitory concentrations (MICs) recorded were as low as 1–2 μg/mL, indicating strong efficacy against these pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| BPBA | 1 | Staphylococcus aureus |

| BPBA | 1 | Candida albicans |

| BPBA | 2 | Escherichia coli |

The study also explored the hemolytic activity of these compounds, revealing that BPBA derivatives had negligible hemolytic effects on red blood cells, showcasing their selectivity towards microbial cells over mammalian cells .

The mechanism by which BPBA exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and biofilm formation. The presence of the acridinyl moiety in certain derivatives has been identified as crucial for their potent inhibitory effects on bacteria. This interaction likely occurs through binding to bacterial nucleic acids or stabilization of topoisomerase II-DNA cleavage complexes .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Antimicrobial Agents : Given its potency against resistant strains, BPBA could be developed as a new class of antibiotics.

- Cancer Therapy : Boronic acids are known to interfere with proteasome activity; thus, BPBA may have potential applications in cancer treatment by modulating cell signaling pathways .

- Diagnostic Tools : Its ability to interact with specific biomolecules makes it suitable for use in diagnostic assays.

Eigenschaften

IUPAC Name |

(4-benzoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIVCCXDVRXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400697 | |

| Record name | 4-Benzoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268218-94-6 | |

| Record name | 4-Benzoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-benzoylphenylboronic acid in the development of BODIPY-based fluorescent probes for peroxisome function?

A1: The abstract highlights that this compound was chosen as a pro-photoaffinity labeling residue and successfully coupled with iodo-BODIPY []. This suggests that the compound is not the primary target of investigation but rather serves as a modifiable handle on the BODIPY core. Photoaffinity labeling utilizes a photo-reactive group, which in this case likely originates from the this compound moiety upon light activation. This allows the BODIPY probe to covalently bind to nearby molecules within the peroxisome, enabling further studies on localization and potential interactions with peroxisomal components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.